3-méthyl-6-nitro-1H-indole

Vue d'ensemble

Description

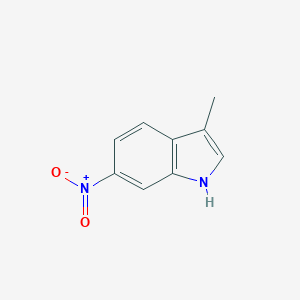

3-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 3-methyl-6-nitro-1H-indole is characterized by a methyl group at the third position and a nitro group at the sixth position of the indole ring.

Applications De Recherche Scientifique

3-Methyl-6-nitro-1H-indole has several applications in scientific research:

Mécanisme D'action

Target of Action

3-Methyl-6-Nitro-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have been reported to inhibit the Sir 2 protein .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-nitro-1H-indole typically involves nitration and methylation reactions. One common method is the nitration of 3-methylindole using nitric acid in the presence of sulfuric acid to introduce the nitro group at the sixth position . Another approach involves the methylation of 6-nitroindole using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 3-methyl-6-nitro-1H-indole often employs optimized reaction conditions to ensure high yield and purity. This includes controlling the reaction temperature, solvent choice, and reaction time. For example, the nitration reaction can be carried out at low temperatures to minimize side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 5.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of nitroindole oxides.

Reduction: Formation of 3-methyl-6-amino-1H-indole.

Substitution: Formation of halogenated indole derivatives.

Comparaison Avec Des Composés Similaires

3-Methylindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroindole: Lacks the methyl group, affecting its biological activity and chemical reactivity.

1-Methyl-3-nitro-1H-indole: Similar structure but with a methyl group at the nitrogen atom, altering its chemical properties.

Uniqueness: 3-Methyl-6-nitro-1H-indole is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Activité Biologique

3-Methyl-6-nitro-1H-indole is an organic compound belonging to the indole family, characterized by a fused bicyclic structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an intermediate in the synthesis of pharmaceuticals. This article delves into the biological activity of 3-methyl-6-nitro-1H-indole, focusing on its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₈N₂O₂

- Molecular Weight : Approximately 176.17 g/mol

- Structure : The compound features a methyl group at the 3-position and a nitro group at the 6-position of the indole skeleton, which significantly influences its chemical properties and biological activities.

3-Methyl-6-nitro-1H-indole exhibits its biological activity through several mechanisms:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They exert their effects by undergoing reduction to form toxic intermediates that bind covalently to DNA, leading to cell death. This mechanism is similar to that of well-known antibiotics like metronidazole .

- Anti-inflammatory Activity : Nitro derivatives can modulate inflammatory responses by interacting with signaling pathways. They may inhibit enzymes such as iNOS and COX-2, which are crucial in inflammatory processes .

- Anticancer Properties : The compound has shown potential in inhibiting tumor growth by targeting angiogenesis pathways, making it a candidate for cancer therapy. Its derivatives have been studied for their ability to interact with enzymes involved in cancer progression .

Applications in Research and Medicine

3-Methyl-6-nitro-1H-indole has several applications across different fields:

- Medicinal Chemistry : It serves as an intermediate for synthesizing pharmaceutical compounds, including pazopanib, which is used in cancer treatment.

- Biological Research : Ongoing studies investigate its interactions with various biological targets, including enzymes related to microbial growth and cancer progression .

- Industrial Applications : The compound is also utilized in the production of dyes and pigments due to its unique chemical structure.

Comparative Analysis with Similar Compounds

The biological activity of 3-methyl-6-nitro-1H-indole can be compared with other indole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylindole | Methyl group at position 3 | Lacks nitro group; primarily studied for flavor/aroma properties. |

| 6-Nitroindole | Nitro group at position 6 | More potent anticancer agent but less soluble than its methyl derivative. |

| Pazopanib | Contains multiple aromatic rings | Targets angiogenesis specifically in tumors. |

| 5-Nitroindazole | Nitro group at position 5 | Exhibits different biological activities compared to indoles due to structural differences. |

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities of nitro compounds, including:

- Antimicrobial Studies : Research indicates that 3-methyl-6-nitro-1H-indole derivatives exhibit significant antimicrobial activity against various pathogens, suggesting their potential as new antimicrobial agents .

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit inflammatory mediators, providing a basis for further exploration in treating inflammatory diseases .

- Anticancer Research : Preliminary findings suggest that derivatives of 3-methyl-6-nitro-1H-indole can inhibit cancer cell proliferation through targeted action on specific molecular pathways involved in tumor growth and metastasis .

Propriétés

IUPAC Name |

3-methyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOBRUMCGPOJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391765 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133053-76-6 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-methyl-6-nitro-1H-indole (2,3,6-DMNI) a promising matrix for MALDI mass spectrometry?

A1: 2,3,6-DMNI exhibits several advantageous properties as a MALDI matrix:

- Dual-polarity ion production: It facilitates the generation of both positive and negative ions from a wide range of analytes, including lipids, peptides, proteins, glycans, and perfluorooctanesulfonic acid (PFOS) compounds. [] This dual-polarity capability allows for broader analyte coverage in a single analysis.

- Enhanced ionization efficiency: Compared to some traditional matrices, 2,3,6-DMNI demonstrates improved ionization efficiency, leading to better detection sensitivity for complex mixtures. [] This characteristic is particularly beneficial for analyzing samples with low analyte concentrations.

- Successful application in MALDI imaging: The research highlights the successful use of 2,3,6-DMNI as a matrix for MALDI imaging of blueberry tissue. [] Its ability to facilitate the identification of plant metabolites and lipids within a specific spatial context makes it valuable for biological research.

Q2: Are there any specific advantages of using 2,3,6-DMNI for MALDI imaging compared to other matrices?

A2: While the article doesn't directly compare 2,3,6-DMNI to other matrices specifically for imaging, it highlights its ability to enhance ionization in the negative ion mode m/z 600-900 region. [] This suggests that 2,3,6-DMNI might be particularly advantageous for analyzing certain classes of compounds, such as lipids, which are often detected in this mass range. Further research is needed to fully characterize its performance compared to other matrices for specific imaging applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.